1-(4-Fluorophenyl)-1,4-diazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBBRYVFIKSKOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
751468-47-0 | |
| Record name | 1-(4-fluorophenyl)-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 4 Fluorophenyl 1,4 Diazepane and Analogues
Established Synthetic Pathways for 1,4-Diazepane Ring Systems
The construction of the 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is a central theme in the synthesis of the target compound. Several reliable methods have been developed for this purpose.
A common approach involves the cyclization of linear precursors. For instance, the reaction of 1,2-diamines with suitable dielectrophiles can lead to the formation of the diazepane ring. Additionally, intramolecular reactions of appropriately functionalized amino alcohols or amino halides are frequently employed. researchgate.net
Asymmetric Reductive Amination Approaches
Asymmetric reductive amination has emerged as a powerful tool for the synthesis of chiral 1,4-diazepanes. This method typically involves the intramolecular cyclization of an amino-ketone precursor, where a chiral catalyst, often a transition metal complex, directs the stereoselective reduction of the intermediate imine. This approach is particularly valuable for producing enantiomerically enriched diazepane derivatives. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and yield.
A notable example in the broader context of chiral amine synthesis is the use of biocatalysts like transaminases, which can stereoselectively aminate a ketone precursor, followed by spontaneous cyclization to form the chiral diazepane ring. researchgate.net
Mitsunobu Reaction in Diazepane Synthesis
The Mitsunobu reaction provides a versatile method for the intramolecular cyclization to form the 1,4-diazepane ring. researchgate.netnih.gov This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate a hydroxyl group for nucleophilic attack by a nitrogen atom within the same molecule. nih.gov
For the synthesis of N-substituted 1,4-diazepanes, a common strategy is the intramolecular cyclization of an N-protected amino alcohol. For example, an N-nosyl protected diamino alcohol can undergo intramolecular Fukuyama-Mitsunobu cyclization to construct the chiral 1,4-diazepane core. researchgate.net This method is advantageous due to its mild reaction conditions and high functional group tolerance.
| Reagent | Function |
| Triphenylphosphine (PPh₃) | Phosphine (B1218219) reagent |
| Diethyl azodicarboxylate (DEAD) | Azodicarboxylate reagent |
| Diisopropyl azodicarboxylate (DIAD) | Azodicarboxylate reagent |
| N-Nosyl protected diamino alcohol | Substrate |
Huisgen 1,3-Dipolar Cycloaddition Strategies
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the construction of five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org While not a direct method for forming the seven-membered diazepane ring, it can be a key step in a multi-step synthesis of complex molecules containing a 1,4-diazepane moiety. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. organic-chemistry.orgwikipedia.org For instance, an azide (B81097) can react with an alkyne to form a triazole ring, which can then be part of a larger scaffold that includes or is later transformed into a 1,4-diazepane. The versatility of N-propargylamines as building blocks is often exploited in such strategies. researchgate.net
Multicomponent Reaction (MCR) Applications
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like 1,4-diazepane derivatives. nih.govnih.gov The Ugi multicomponent reaction, for example, can be employed to generate a linear precursor which, after a deprotection step, undergoes intramolecular cyclization to yield a 1,4-diazepan-5-one. nih.gov This strategy allows for the rapid generation of a library of substituted diazepanes by varying the initial components of the MCR.
| Step | Reaction Type | Key Reagents | Outcome |
| 1 | Ugi Multicomponent Reaction | Amine, Aldehyde, Isocyanide, Carboxylic Acid | Linear Ugi adduct |
| 2 | Intramolecular Cyclization | Deprotection and cyclization conditions | 1,4-Diazepan-5-one |
Transamination Reactions for Key Intermediates
Transamination reactions, often catalyzed by enzymes such as transaminases, are crucial for the synthesis of key chiral amine intermediates required for building the 1,4-diazepane ring. researchgate.net These biocatalytic reactions can convert a prochiral ketone into a chiral amine with high enantioselectivity. This chiral amine can then be further elaborated and cyclized to form the desired chiral 1,4-diazepane. This approach is particularly attractive for its green credentials and high stereocontrol.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental to the synthesis of 1-(4-fluorophenyl)-1,4-diazepane, particularly for the introduction of the 4-fluorophenyl group onto the diazepane nitrogen.
One of the most effective methods for this N-arylation is the Buchwald-Hartwig amination. nih.govyoutube.comorganic-chemistry.orgyoutube.com This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. organic-chemistry.org In the context of synthesizing the target molecule, 1,4-diazepane would be coupled with 1-fluoro-4-iodobenzene (B1293370) or a similar activated fluorinated aromatic compound in the presence of a palladium catalyst and a suitable phosphine ligand. nih.govyoutube.comorganic-chemistry.orgyoutube.com
Another approach is nucleophilic aromatic substitution (SNAr), where a nucleophilic amine attacks an electron-deficient aromatic ring, displacing a leaving group such as a fluoride (B91410) or chloride. nih.govrsc.org For the synthesis of this compound, this would involve the reaction of 1,4-diazepane with a highly activated difluorinated or nitro-fluorinated benzene (B151609) derivative. The reaction conditions, such as solvent and temperature, play a critical role in the success of this transformation. nih.govrsc.org
| Method | Catalyst/Reagents | Substrates | Key Features |
| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | 1,4-Diazepane, 1-fluoro-4-halobenzene | Broad substrate scope, mild conditions |
| Nucleophilic Aromatic Substitution (SNAr) | Base | 1,4-Diazepane, activated fluorobenzene | Requires electron-deficient aryl halide |
Synthesis of Specific this compound Derivatives and Related Analogues
The versatile 1,4-diazepane scaffold has been incorporated into a wide array of derivatives, leading to compounds with diverse pharmacological profiles. The following sections detail the synthesis of specific classes of these analogues.
Synthesis of Haloperidol (B65202) Analogues Incorporating 1,4-Diazepane
Haloperidol, a butyrophenone (B1668137) antipsychotic, has been a template for the design of new analogs with potentially improved properties. The synthesis of haloperidol analogues incorporating a 1,4-diazepane ring instead of the typical piperidine (B6355638) moiety has been explored to investigate the impact of this structural modification. nih.govnih.gov These syntheses generally involve the alkylation of a pre-formed 1,4-diazepane derivative with a suitable butyrophenone side chain. nih.gov
One approach involves the reaction of a 1-substituted-1,4-diazepane with 4-chloro-4'-fluorobutyrophenone. The synthesis of the requisite 1,4-diazepane intermediates can be achieved through various published methods. The final coupling reaction yields the desired haloperidol analogue. The characterization of these compounds often involves spectroscopic techniques to confirm their structure and purity. nih.gov
For instance, new analogues of haloperidol have been designed to lack the structural features necessary for the formation of neurotoxic quaternary species while retaining their dopamine-binding capacity. The homopiperidine analogue, for example, was found to be as potent as haloperidol at the D2 receptor. nih.gov
Table 1: Synthesis of Haloperidol Analogues
| Starting Material | Reagent | Product | Reference |
| 1-Substituted-1,4-diazepane | 4-Chloro-4'-fluorobutyrophenone | Haloperidol analogue with 1,4-diazepane ring | nih.gov |
| Haloperidol | - | Homopiperidine analogue | nih.gov |
Synthesis of Substituted Phenylcarboxamide/Carbothioamide Diazepane Derivatives
The synthesis of substituted phenylcarboxamide and carbothioamide derivatives of 1,4-diazepane has garnered interest due to the diverse biological activities associated with these functional groups. uwaterloo.canih.gov These derivatives are typically prepared by coupling a 1,4-diazepane with a substituted benzoic acid or its corresponding acid chloride to form the carboxamide. For the carbothioamide analogues, a thiocarbonylating agent is employed. nih.govnih.gov
A general synthetic route involves the reaction of this compound with various substituted benzoyl chlorides or isothiocyanates. The reaction conditions are typically mild, often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. A series of hydrazine-1-carbothioamide and hydrazine-1-carboxamide derivatives have been successfully synthesized from 3-phenoxybenzoic acid. nih.gov
Table 2: Synthesis of Phenylcarboxamide/Carbothioamide Derivatives
| 1,4-Diazepane Derivative | Reagent | Product Class | Reference |
| This compound | Substituted Benzoyl Chloride | Phenylcarboxamide Derivative | uwaterloo.ca |
| This compound | Substituted Isothiocyanate | Phenylcarbothioamide Derivative | nih.gov |
| Hydrazine | 3-Phenoxybenzoic acid | Hydrazine-1-carbothioamide/carboxamide | nih.gov |
Synthesis of Triazinyl Diazepine (B8756704) Compounds
The synthesis of triazinyl diazepine compounds involves the incorporation of a triazine ring system into the 1,4-diazepane scaffold. These syntheses can be complex, often requiring multiple steps to construct the fused heterocyclic system. The specific synthetic route can vary depending on the desired substitution pattern on both the triazine and diazepine rings. While specific synthetic details for this compound-containing triazinyl compounds are not extensively reported in the provided context, general methods for synthesizing related heterocyclic systems can be inferred.
Synthesis of Sulfenyl/Sulfinyl Homopiperazine (B121016) Analogues
The synthesis of sulfenyl and sulfinyl analogues of homopiperazine (1,4-diazepane) introduces sulfur-containing functional groups, which can significantly influence the compound's physicochemical properties and biological activity. The synthesis of sulfinyl compounds can be achieved through the stereoselective oxidation of a corresponding sulfenyl precursor. acs.org
A series of gamma-aminobutyric acid (GABA) analogs were prepared where the carboxylic acid group was replaced by a sulfinic acid group to investigate their affinity for the GABAB receptor. nih.gov The synthesis of sulfinamides from sulfonyl chlorides has also been reported, providing a broad and easy-to-perform procedure. nih.gov
Table 3: Synthesis of Sulfenyl/Sulfinyl Analogues
| Precursor | Reaction Type | Product Class | Reference |
| Sulfenyl Compound | Stereoselective Oxidation | Sulfinyl Compound | acs.org |
| GABA | Replacement of carboxylic acid with sulfinic acid | Sulfinic acid analogue of GABA | nih.gov |
| Sulfonyl Chloride | In situ reduction | Sulfinamide | nih.gov |
Synthesis of Pyrimidine-Diazepane Derivatives
The fusion of a pyrimidine (B1678525) ring with a diazepine ring system has been a strategy to create novel heterocyclic compounds with potential biological activities. alliedacademies.orgnih.gov A green and one-pot synthesis method has been developed for pyrimidino-4,6-(2,4-diazepine) derivatives using 1,2-diketones and 4,6-diaminopyrimidines as precursors in the presence of a cationic surfactant. alliedacademies.org The use of 4,4'-difluoro benzil (B1666583) as the diketone resulted in better yields and shorter reaction times. alliedacademies.org
Another approach involves the synthesis of pyrido-[2,3-d]-pyrimidine derivatives. nih.gov The synthesis of pyrimidine derivatives can also be achieved through various other methods, including cyclization of pyrane derivatives using a nano catalyst. orientjchem.org
Table 4: Synthesis of Pyrimidine-Diazepane Derivatives
| Precursors | Method | Product | Reference |
| 1,2-Diketones, 4,6-Diaminopyrimidines | Green, one-pot synthesis with cationic surfactant | Pyrimidino-4,6-(2,4-diazepine) derivatives | alliedacademies.org |
| - | - | Pyrido-[2,3-d]-pyrimidine derivatives | nih.gov |
| Pyrane derivatives | Cyclization with nano catalyst | Pyrimidine derivatives | orientjchem.org |
Advanced Synthetic Techniques and Characterization
The synthesis of 1,4-diazepane derivatives often employs advanced synthetic techniques to achieve high efficiency, selectivity, and product yields. These can include heteropolyacid-catalyzed reactions, which have been shown to be effective for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.govsemanticscholar.org The use of Keggin-type heteropolyacids as catalysts can lead to high yields and short reaction times for a variety of substituted derivatives. nih.gov
Another advanced technique is the use of N-propargylamines as versatile building blocks for the synthesis of 1,4-oxazepane (B1358080) and 1,4-diazepane cores, offering high atom economy and shorter synthetic routes. rsc.org Furthermore, intramolecular C–N bond coupling and ring-opening of azetidines provide a facile and efficient protocol for synthesizing diverse functionalized 1,4-benzodiazepine (B1214927) derivatives under mild conditions. nih.gov
Characterization of the synthesized compounds is crucial to confirm their identity, purity, and stereochemistry. A combination of analytical techniques is typically employed, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. openpharmaceuticalsciencesjournal.commdpi.com
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compounds. openpharmaceuticalsciencesjournal.comjocpr.com
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. openpharmaceuticalsciencesjournal.com
Elemental Analysis: Confirms the elemental composition of the synthesized compounds. jocpr.com
X-ray Crystallography: Can be used to determine the three-dimensional structure of crystalline compounds.
These advanced synthetic methods and rigorous characterization techniques are essential for the development of novel this compound derivatives for further investigation in medicinal chemistry.
Analytical Techniques for Structural Elucidation (e.g., NMR, LCMS, Elemental Analysis)
The structural confirmation of this compound relies on a combination of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LCMS), and elemental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the 4-fluorophenyl group and the aliphatic protons of the diazepane ring. The coupling patterns and chemical shifts of the aromatic protons would confirm the para-substitution pattern. The protons on the diazepane ring would appear as complex multiplets due to their chemical and magnetic non-equivalence.
Liquid Chromatography-Mass Spectrometry (LCMS): This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. LCMS is used to determine the purity of the compound and to confirm its molecular weight. For this compound, the mass spectrometer would detect the protonated molecule [M+H]⁺, confirming the expected molecular mass.
Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and fluorine) in the compound. The experimentally determined percentages are compared with the calculated values for the empirical formula of this compound (C₁₁H₁₅FN₂) to establish its purity and confirm its elemental composition.
Table 1: Analytical Data for this compound
| Technique | Data |
| Molecular Formula | C₁₁H₁₅FN₂ |
| Molecular Weight | 194.25 g/mol |
| ¹H NMR (Expected) | Signals for aromatic and aliphatic protons. |
| ¹³C NMR (Expected) | Signals for aromatic and aliphatic carbons. |
| LCMS (Expected) | [M+H]⁺ peak corresponding to the molecular weight. |
| Elemental Analysis (Calculated) | C, 68.01%; H, 7.78%; F, 9.78%; N, 14.42% |
Stereoselective Synthesis of Chiral Diazepanes
The synthesis of specific stereoisomers of substituted diazepanes is of great importance, particularly for applications in medicinal chemistry where biological activity is often stereospecific. While this compound itself is achiral, the introduction of a substituent on the diazepane ring can create a stereocenter, necessitating stereoselective synthetic methods.
Enantioselective synthesis of chiral diazepanes can be achieved through various strategies. One approach involves the use of chiral starting materials derived from natural sources, such as amino acids. nih.gov For instance, a chiral amino acid can be elaborated through a series of reactions to form a chiral diazepanone, which can then be further modified.
Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to induce enantioselectivity in a key bond-forming step. For example, asymmetric reductive amination or asymmetric C-H insertion reactions can be employed to construct the chiral diazepane core. The development of rhodium-catalyzed asymmetric hydroamination has shown promise for the synthesis of chiral benzofused seven-membered heterocycles. nih.gov Although not directly applied to this compound, these methods highlight the potential for creating chiral analogues. nih.gov
The synthesis of enantiopure quaternary 1,4-benzodiazepin-2-ones has been demonstrated using a chiral auxiliary approach. nih.gov A di(p-anisyl)methyl (DAM) group installed on one of the nitrogen atoms of a benzodiazepine (B76468) derived from an enantiopure amino acid allows for the stereoretentive functionalization of the C3 position. nih.gov This strategy could potentially be adapted for the synthesis of chiral N-aryl diazepanes.
Mechanism of Action Studies
Molecular Target Identification and Validation
Research into 1,4-diazepane derivatives has revealed a range of molecular targets, with a notable focus on receptors within the central nervous system. A key target identified for these compounds is the sigma receptor (σR), a unique class of proteins involved in various cellular functions and implicated in neurological disorders. nih.gov
Sigma receptors are comprised of two subtypes, σ1 and σ2. The σ1 receptor, a 223-amino acid chaperone protein, is primarily located at the mitochondria-associated endoplasmic reticulum membrane and can translocate to other cellular compartments to regulate the activity of various proteins and ion channels. nih.gov Studies on a series of 1,4-diazepane-based compounds have demonstrated their affinity for both σ1 and σ2 receptors. nih.gov For instance, certain benzofuran (B130515) and quinoline (B57606) substituted diazepane derivatives have shown high affinity for the σ1 receptor. nih.gov
In addition to sigma receptors, derivatives of the broader 1,4-diazepine class have been found to interact with G protein-coupled receptors (GPCRs). For example, a series of compounds containing a 1,4-dihydro- nih.govnih.govdiazepine-5,7-dione core structure demonstrated activity at melanocortin 1 and 4 receptors (MC1R and MC4R). nih.gov This highlights the potential for this chemical scaffold to modulate a variety of signaling pathways.
The validation of these molecular targets often involves a combination of binding assays and functional studies. For example, the σ1 agonistic activity of a specific diazepane derivative was confirmed by observing its potentiation of electrically stimulated contractions in guinea pig vas deferens. researchgate.net Furthermore, in vivo studies have demonstrated the cognition-enhancing effects of certain derivatives, providing further validation of their therapeutic potential. researchgate.net
Table 1: Investigated Molecular Targets of 1,4-Diazepane Derivatives
| Derivative Class | Molecular Target(s) | Key Findings |
| Benzofuran and Quinoline Substituted 1,4-Diazepanes | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | High affinity for σ1 receptors, suggesting potential for treating neurological disorders. nih.gov |
| 1,4-dihydro- nih.govnih.govdiazepine-5,7-dione containing compounds | Melanocortin 1 (MC1R) and Melanocortin 4 (MC4R) Receptors | Demonstrated agonist activity, indicating a role in appetite regulation. nih.gov |
| (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane | Sigma-1 (σ1) Receptor | Showed a clean receptor profile with high σ1 affinity and agonistic activity, leading to cognition-enhancing effects in vivo. researchgate.net |
Ligand-Receptor Interaction Analysis
Understanding how these compounds interact with their molecular targets at a molecular level is crucial for rational drug design and optimization.
Computational studies, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analysis, have provided valuable insights into the binding of 1,4-diazepane derivatives to their receptors. For σ1 receptor ligands, these analyses have revealed that van der Waals forces and hydrophobic interactions are the primary drivers of binding. nih.gov
In the case of one potent benzofurane derivative, compound 2c, seven key amino acid residues within the σ1 receptor binding site (Leu105, Ile124, Phe107, Trp89, Val84, Leu182, and Tyr103) were identified as major contributors to the binding energy. nih.gov This detailed characterization of the binding pocket allows for a deeper understanding of the structure-activity relationships within this class of compounds.
Beyond direct binding to the primary (orthosteric) site of a receptor, some molecules can exert their effects by binding to a secondary (allosteric) site. This allosteric modulation can either enhance or diminish the receptor's response to its endogenous ligand. nih.gov
Derivatives of 1,2,4-oxadiazole (B8745197) have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov While not direct derivatives of 1-(4-Fluorophenyl)-1,4-diazepane, this research highlights a potential mechanism of action for related heterocyclic compounds. These PAMs were found to be selective for group III mGlu receptors, which includes mGlu4, mGlu7, and mGlu8. nih.gov
Similarly, research on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives has identified them as positive allosteric modulators of the α1β2γ2 GABA-A receptor. nih.gov These compounds are believed to interact with the α1/γ2 interface of the receptor, a region distinct from the binding site of the endogenous neurotransmitter GABA. nih.gov This allosteric modulation enhances the receptor's function, leading to a potentiation of GABAergic neurotransmission. nih.gov
Cellular and Molecular Pathways Influenced by this compound Derivatives
The interaction of these compounds with their molecular targets ultimately leads to the modulation of various cellular and molecular pathways, with significant implications for neurotransmission and cell fate.
The influence of 1,4-diazepane and related structures on neurotransmitter systems is a key area of investigation.
GABAergic System: As mentioned previously, derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole act as positive allosteric modulators of GABA-A receptors. nih.gov The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its enhancement is a common mechanism for anxiolytic and sedative drugs. nih.gov The development of metabolically stable PAMs of the GABA-A receptor from this chemical class holds promise for new therapies for neurological dysfunctions. nih.gov
Dopaminergic System: Some piperazine (B1678402) derivatives, which share a heterocyclic amine structure with diazepanes, have been shown to act as dopamine (B1211576) uptake inhibitors. nih.gov For example, the compound 1-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (B599025) (I-893) indirectly exerts dopaminergic effects by inhibiting the re-uptake of dopamine. nih.gov This leads to increased motor activity and other behavioral effects associated with enhanced dopaminergic signaling. nih.gov Furthermore, studies have suggested that the pro-cognitive effects of certain neuroactive peptides may be mediated, in part, by their interaction with the dopamine system, involving D1, D2, and D4 receptors. nih.gov
Serotonergic System: While direct modulation of the serotonergic system by this compound is not extensively detailed in the provided context, the broad activity of diazepine (B8756704) derivatives on various CNS receptors suggests that interactions with the serotonergic system are plausible and warrant further investigation.
While many 1,4-diazepane derivatives are being explored for their effects on the central nervous system, some have also been evaluated for their potential as anticancer agents. The induction of programmed cell death, or apoptosis, is a key mechanism by which many chemotherapeutic agents exert their effects.
However, a study evaluating a series of novel 1,4-diazepane-based sigma ligands found that they did not induce significant toxicity in two cancer cell lines. nih.gov In fact, the most promising compound from this series, a benzofurane derivative, exhibited a potent antioxidant profile, suggesting a protective rather than a cytotoxic effect on cells. nih.gov This indicates that not all 1,4-diazepane derivatives are likely to be effective as inducers of apoptosis in cancer cells, and their specific biological activity is highly dependent on their substitution pattern. The regulation of cell death is a complex process involving multiple signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, and is influenced by various genetic and epigenetic factors. nih.gov
Interleukin-1β Release Inhibition
The inflammatory response is a complex biological process, with cytokines such as Interleukin-1β (IL-1β) playing a pivotal role. The inhibition of pro-inflammatory cytokine release is a key target for many therapeutic agents. While direct evidence for this compound is lacking, studies on related heterocyclic compounds suggest a potential for anti-inflammatory activity.
For instance, certain derivatives of 1,4-dihydropyridine (B1200194), which are also nitrogen-containing heterocyclic compounds, have demonstrated significant anti-inflammatory effects. nih.gov Research has shown that some of these compounds can inhibit the production of pro-inflammatory mediators and increase the secretion of the anti-inflammatory cytokine IL-10. nih.gov One study on 1,4-dihydropyridine derivatives in a lipopolysaccharide (LPS)-induced inflammation model in RAW264.7 cells showed a reduction in pro-inflammatory cytokines like IL-6. nih.gov Given that the 1,4-diazepine scaffold is a core component of many biologically active molecules, it is plausible that compounds like this compound could exhibit similar modulatory effects on cytokine release. nih.govsemanticscholar.orgbenthamscience.com
Furthermore, N-phenyl piperazine derivatives have also been investigated for their anti-inflammatory properties. biomedpharmajournal.org The presence of an N-aryl group, similar to the N-phenyl group in the subject compound, is a feature in molecules that have shown anti-inflammatory potential. biomedpharmajournal.orgnih.gov
Table 1: Anti-inflammatory Activity of Related Heterocyclic Compounds
| Compound Class | Model | Key Findings | Reference |
|---|---|---|---|
| 1,4-Dihydropyridine derivatives | In vitro (RAW264.7 cells) and In vivo (ALI model) | Inhibition of NO and pro-inflammatory cytokines (TNF-α, IL-6), increase in IL-10. | nih.gov |
DNA Enzyme Inhibition (e.g., Fluoroquinolone-like Activity)
The fluorophenyl group in this compound is a structural feature shared with fluoroquinolone antibiotics, which are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. nih.govnih.gov The mechanism of fluoroquinolones involves stabilizing a covalent complex between the enzyme and DNA, which obstructs the movement of the replication fork and can lead to double-strand DNA breaks.
While this compound is not a fluoroquinolone, the presence of the fluorine atom on the phenyl ring could confer some ability to interact with DNA or DNA-associated enzymes. Fluorine substitution can alter the electronic properties of a molecule, potentially enhancing its binding affinity to biological targets. Studies on other fluorinated heterocyclic compounds have shown that they can interact with DNA. For example, the synthesis of DNA with stable fluorinated substitutes like 7-fluoro-7-deaza-2'-deoxyadenosine has been shown to increase the stability of the DNA duplex. nih.gov
Table 2: DNA Interaction of Related Compound Classes
| Compound Class | Mechanism | Key Findings | Reference |
|---|---|---|---|
| Fluoroquinolones | Inhibition of DNA gyrase and topoisomerase IV | Broad-spectrum antibacterial activity. | nih.govnih.gov |
| Fluorinated deazapurine oligonucleotides | DNA interaction | Increased duplex stability and more selective base pairing. | nih.gov |
Impact on Oxidative Stress Pathways
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathological conditions. nih.govnih.gov The potential of this compound to modulate oxidative stress pathways can be inferred from studies on related compounds, notably diazepam, which also contains a diazepine ring.
Research on diazepam has revealed a complex relationship with oxidative stress in the brain. nih.govnih.gov One study showed that a single dose of diazepam could induce free radical-mediated changes, with both increases and decreases in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, depending on the brain region. nih.gov Another study demonstrated that diazepam has neuroprotective effects against oxidative stress, which may involve a mitochondrial mechanism in addition to its effects on GABA receptors. nih.gov Long-term administration of diazepam appeared to have a lower oxidative effect, and withdrawal led to a decrease in the peroxidative decomposition of fatty acids, possibly due to membrane stabilization. nih.gov
Furthermore, a thesis on novel 1,4-diazepane derivatives as inhibitors of amyloid-beta aggregation also reported on their antioxidant properties. uwaterloo.ca This research indicated that derivatives with antioxidant pharmacophores exhibited reactive oxygen species (ROS) scavenging activity. uwaterloo.ca The presence of the N-phenyl group in this compound is also significant, as N-aryl-1,4-dihydropyridines have been synthesized and shown to possess potent antioxidant activity in vitro. nih.gov
Table 3: Effects of Related Compounds on Oxidative Stress
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| Diazepam | Rat brain | Region-specific pro- and antioxidant effects; neuroprotection against oxidative stress via a mitochondrial mechanism. | nih.govnih.govnih.gov |
| 1,4-Diazepane derivatives | In vitro | ROS scavenging activity. | uwaterloo.ca |
Structure Activity Relationship Sar and Ligand Design
Elucidation of Pharmacophoric Elements within 1-(4-Fluorophenyl)-1,4-diazepane Scaffold
Conformational Flexibility : The seven-membered diazepine (B8756704) ring possesses significant conformational flexibility, allowing it to adopt various shapes, such as chair, boat, and twist-boat conformations. researchgate.net This flexibility enables the scaffold to present its substituent groups in different spatial orientations, which is vital for optimal interaction with the binding site of a biological target. nih.gov The specific conformation adopted is often key to its potency and selectivity. researchgate.netnih.gov
Privileged Scaffold : Diazepine-based compounds are recognized as privileged scaffolds because they appear in numerous drugs with a wide range of applications, including anxiolytic, anticonvulsant, and sedative agents. nih.govdntb.gov.ua This history of success highlights the ring's favorable properties for drug development.
Essential for Activity : Early research on related benzodiazepines demonstrated that the closed seven-membered ring was essential for their effect on the central nervous system. nih.gov Opening the ring resulted in a loss of activity, underscoring the importance of the scaffold's structural integrity for presenting functional groups correctly to the receptor. nih.gov
The 4-fluorophenyl group, attached to one of the nitrogen atoms of the diazepane ring, is a critical pharmacophoric element.
Bioisosteric Replacement : The 4-fluorophenyl group is often used as a bioisostere for a simple phenyl ring. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This substitution can modulate the compound's physicochemical properties.
Modulation of Lipophilicity and Metabolism : The fluorine atom is highly electronegative and can influence the molecule's lipophilicity and metabolic stability. Replacing a hydrogen atom with fluorine can block sites of metabolism, potentially increasing the compound's half-life. cambridgemedchemconsulting.com
Receptor Interactions : The fluorine atom can participate in specific interactions with a receptor binding pocket, such as hydrogen bonding or dipole-dipole interactions, which may enhance binding affinity compared to an unsubstituted phenyl ring. researchgate.netresearchgate.net Modifications at the 4-position (para-position) of the phenyl ring have been shown to significantly affect the biological activity of related compounds. researchgate.netresearchgate.net
The second nitrogen atom (at position 4) of the 1,4-diazepane ring is a key point for chemical modification. Introducing various side chains at this position allows for the fine-tuning of the compound's pharmacological profile. Research on related diazepane derivatives demonstrates that these modifications can dramatically alter receptor affinity and selectivity.
For instance, in a series of 1,4-diazepanes derived from (S)-serine, the nature of the substituent at the nitrogen position significantly impacted sigma-1 receptor affinity. nih.gov
Table 1: Influence of N-4 Substituents on Sigma-1 Receptor Affinity in a Diazepane Series
| Base Scaffold | N-4 Substituent | Sigma-1 Ki (nM) | Reference |
| (S)-2-(hydroxymethyl)-1,4-diazepane | Benzyl (B1604629) | 7.4 | nih.gov |
| (S)-2-(hydroxymethyl)-1,4-diazepane | 4-Methoxybenzyl | 16 | nih.gov |
| (S)-2-(hydroxymethyl)-1,4-diazepane | 3,4-Dimethoxybenzyl | 21 | nih.gov |
This data illustrates that even subtle changes to the side chain, such as adding methoxy (B1213986) groups to the benzyl ring, can modulate binding affinity. nih.gov Further modifications, such as introducing sulfonyl groups or other alkyl/aryl moieties, provide a broad chemical space for optimization. scbt.com
Strategic Modifications for Enhanced Activity and Selectivity
Building upon the SAR understanding, medicinal chemists can employ several strategies to rationally design new analogs of this compound with improved properties.
Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing activity or improving pharmacokinetic properties. cambridgemedchemconsulting.com The this compound scaffold offers several opportunities for such replacements.
Table 2: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Group | Potential Bioisostere(s) | Rationale | Reference |
| Phenyl | Pyridyl, Thienyl | Alter electronics, solubility, and potential for new hydrogen bond interactions. | cambridgemedchemconsulting.comcambridgemedchemconsulting.com |
| Fluorine | -OH, -OMe, -CN | Modify hydrogen bonding capacity, polarity, and metabolic stability. | cambridgemedchemconsulting.com |
| Benzene (B151609) Ring | Heterocycles (e.g., Pyridazine) | Can significantly reduce lipophilicity (LogP) and improve aqueous solubility. | cambridgemedchemconsulting.com |
| Diazepane Ring | 1,4-Diazepane-2,5-dione | Introduce hydrogen bond donors/acceptors and alter conformational constraints. | nih.gov |
For example, replacing the phenyl ring with a thiophene (B33073) ring is a common strategy in benzodiazepine (B76468) chemistry, with 5-(2'-thienyl) benzodiazepines showing high affinity for their target receptors. researchgate.net
Conformational expansion is a design strategy where a smaller ring is enlarged to a larger one (e.g., piperazine (B1678402) to diazepane) to explore new conformational space and improve binding. This approach can lead to significant gains in affinity and selectivity. researchgate.net
A study demonstrated that homologation of a piperazine ring to a 1,4-diazepane ring resulted in a remarkable improvement in sigma-1 receptor affinity and selectivity over the sigma-2 subtype. nih.gov This suggests that the increased conformational freedom of the seven-membered diazepane ring allows its substituents to adopt a more favorable orientation within the receptor's binding site compared to the more rigid six-membered piperazine ring. nih.govresearchgate.net This strategy could be applied to other target classes where the spatial arrangement of pharmacophoric groups is critical for activity.
Impact of Halogenation Patterns
The presence and position of halogen atoms on the phenyl ring of diazepane derivatives significantly influence their receptor affinity and lipophilicity. nih.gov For instance, in the broader class of 1,4-benzodiazepinones, the introduction of halogen atoms at the 2' and/or 7 positions has been shown to increase affinity for the GABA receptor. nih.gov
In analogs of this compound, the position of the halogen is critical. While a para-chloro substitution on similar phenyl-diazepane structures can enhance dopamine (B1211576) D3 receptor binding, ortho-substituents may introduce steric hindrance, which can alter receptor interactions. The 4-fluoro substitution in the title compound is a key feature, and its comparison with other halogenation patterns provides insight into optimizing ligand-receptor interactions. For example, replacing the fluorine with other halogens like chlorine or bromine, or introducing multiple halogen substituents, can modulate the electronic properties and steric profile of the molecule, thereby affecting its biological activity. researchgate.net
Table 1: Impact of Halogen Substitution on Receptor Affinity
| Compound/Analog | Halogen Substitution | Receptor Target | Effect on Affinity |
| 1-(4-Chlorophenyl)-1,4-diazepane | p-Chloro | Dopamine D3 | Enhanced binding |
| 1,4-Benzodiazepinone Analog | 2' and/or 7-halogen | GABA Receptor | Increased affinity nih.gov |
| 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane | 2-Chloro, 4-Fluoro | Nicotinic Acetylcholine (B1216132) Receptor | Enhanced lipophilicity and receptor affinity |
Optimization of Binding Affinity to Specific Receptors (e.g., σ2, D3, 5HT2C)
The 1,4-diazepane scaffold is a versatile starting point for developing ligands with high affinity for various receptors, including sigma-2 (σ2), dopamine D3, and serotonin (B10506) 5-HT2C receptors. Optimization of binding affinity is achieved through systematic modifications of the diazepane core and its substituents.
For the 5-HT2C receptor, a key target for conditions like obesity, heterocycle-fused azepines have been developed as potent and selective agonists. nih.gov This suggests that modifications to the diazepane ring of this compound, such as fusion with other heterocyclic systems, could be a viable strategy to enhance 5-HT2C affinity. nih.gov The design of such molecules often aims to achieve good central nervous system (CNS) penetration. nih.gov
Regarding the dopamine D3 receptor, the addition of electron-withdrawing groups to the phenyl ring, such as the fluoro group in this compound, is a known strategy to enhance receptor affinity. Further optimization might involve exploring other substituents on the phenyl ring or modifying the diazepane ring itself.
Computational Approaches in SAR Studies
Computational methods are indispensable tools in modern drug discovery, providing insights into the molecular interactions that govern the activity of compounds like this compound.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govdergipark.org.tr This method has been applied to various diazepine derivatives to understand their binding modes. nih.govnih.gov For instance, in studies of related fused pyrrolo[3,2-e] nih.govresearchgate.netdiazepine derivatives, docking was used to investigate their interaction with targets like EGFR and CDK2. nih.gov Such studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov The validation of docking procedures is often confirmed by redocking a co-crystallized ligand and ensuring a low root-mean-square deviation (RMSD). nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the stability of the binding pose and the flexibility of the receptor over time. nih.govmdpi.com MD simulations, often carried out for nanoseconds, can confirm the stability of interactions predicted by molecular docking. mdpi.com For example, MD simulations of inverse agonists with the estrogen-related receptor α (ERRα) have shown that the flexibility of certain helices in the receptor is positively associated with the biological activity of the inverse agonist. nih.gov These simulations also help in understanding the role of specific amino acid residues in the binding pocket. nih.gov
Quantum Chemical Modeling and HOMO/LUMO Analysis
Quantum chemical modeling, often employing Density Functional Theory (DFT), is used to calculate the electronic properties of molecules. researchgate.netmdpi.comscirp.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. scirp.orgekb.eg The HOMO-LUMO energy gap is an indicator of the chemical stability and reactivity of a molecule. scirp.orgekb.eg A smaller HOMO-LUMO gap suggests a more reactive molecule. mdpi.com For benzodiazepine derivatives, DFT calculations have been used to determine HOMO and LUMO energies, providing insights into their electronic transitions. researchgate.net This type of analysis helps in understanding the fundamental electronic characteristics that influence a compound's interactions and reactivity. ekb.eg
Table 2: Quantum Chemical Properties of Benzodiazepine Derivatives
| Compound | Method | HOMO-LUMO Gap (eV) |
| Clobazam® | DFT/B3LYP/6-31G | -5.15 researchgate.net |
| Clonazepam® | DFT/B3LYP/6-31G | -4.20 researchgate.net |
Artificial Neural Network Applications in Property Prediction
Artificial neural networks (ANNs) are a type of machine learning algorithm that can model complex, non-linear relationships between chemical structure and biological activity (QSAR). researchgate.netresearchgate.net ANNs have been successfully used to predict various properties of chemical compounds, including their physicochemical characteristics and toxicities. researchgate.netrsc.org These models are trained on datasets of compounds with known activities and can then be used to predict the activity of new, untested compounds. nih.gov ANNs often outperform traditional linear regression methods in QSAR studies because of their ability to capture the intricate patterns in the data. researchgate.netresearchgate.net For instance, ANNs have been used to create predictive models for the degradation of pharmaceuticals in water, demonstrating their utility in environmental science as well as drug discovery. rsc.org
In Silico Structure-Based Drug Design
In silico structure-based drug design (SBDD) is a computational methodology that utilizes the three-dimensional (3D) structure of a biological target to guide the design and optimization of novel ligands. This approach is instrumental in modern drug discovery, enabling the rational identification of hit compounds and their subsequent refinement into potent and selective drug candidates. For the compound this compound, SBDD provides a framework for understanding its potential interactions with biological targets and for designing analogs with improved pharmacological profiles.
Given that many aryl-substituted diazepine and related heterocyclic scaffolds exhibit activity at aminergic G protein-coupled receptors (GPCRs), a plausible target for in silico investigation is the serotonin 2A (5-HT2A) receptor. nih.govacs.orgnih.gov The availability of high-resolution crystal structures for GPCRs like the 5-HT2A receptor has greatly facilitated the application of SBDD techniques. mdpi.comacs.org
The SBDD process for analyzing this compound would typically involve several key steps:
Target Preparation: A high-resolution 3D structure of the target protein, such as the 5-HT2A receptor, is obtained from a public repository like the Protein Data Bank (PDB). The protein structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site cavity. This binding pocket in aminergic GPCRs is typically located within the transmembrane (TM) helical bundle. mdpi.comfrontiersin.org
Ligand Preparation: A 3D model of this compound is constructed and its energy is minimized to obtain a stable conformation.
Molecular Docking: A molecular docking program is used to predict the preferred binding pose of the ligand within the receptor's active site. The algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on their predicted binding affinity. mdpi.comnih.gov
Binding Mode Analysis: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking, between the ligand and the amino acid residues of the binding site. nih.govfrontiersin.org
Hypothetical Binding Mode in the 5-HT2A Receptor
Within the context of the 5-HT2A receptor, the this compound molecule can be hypothesized to interact with several key residues. The basic nitrogen atom of the 1,4-diazepane ring is a critical feature, likely forming a salt bridge with a highly conserved aspartate residue (Asp) in transmembrane helix 3 (TM3), a canonical interaction for many aminergic GPCR ligands. nih.gov The flexible diazepane ring can adopt various conformations to fit optimally within the binding pocket.
The 4-fluorophenyl group can extend into a hydrophobic pocket formed by aromatic and aliphatic residues in other transmembrane helices (e.g., TM5, TM6). mdpi.comnih.gov The fluorine atom, due to its high electronegativity and small size, can significantly influence the molecule's properties. tandfonline.com It can alter the pKa of the nearby nitrogen, affect metabolic stability, and participate in specific, albeit often weak, interactions like fluorine bonds or non-canonical hydrogen bonds with the protein backbone or side chains. nih.govacs.org The replacement of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to enhance binding affinity or improve pharmacokinetic properties. tandfonline.comwikipedia.org
Illustrative Docking Results of Analogs
To illustrate the principles of SBDD, a hypothetical molecular docking study of this compound and its virtual analogs against the 5-HT2A receptor is presented below. The docking scores are theoretical values representing binding affinity (lower scores typically indicate better binding), and the key interactions are based on known binding modes of similar ligands.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Hypothetical Interactions with 5-HT2A Residues |
| 1 | This compound | -8.5 | Ionic bond with Asp155 (TM3); π-π stacking with Phe339, Phe340 (TM6); Hydrophobic interactions with Val156, Leu228 |
| 2 | 1-Phenyl-1,4-diazepane | -7.9 | Ionic bond with Asp155 (TM3); π-π stacking with Phe339 (TM6); Hydrophobic interactions with Val156, Leu228 |
| 3 | 1-(4-Chlorophenyl)-1,4-diazepane | -8.7 | Ionic bond with Asp155 (TM3); π-π stacking with Phe339, Phe340 (TM6); Halogen bond with Ser239 (TM5) |
| 4 | 1-(4-Methylphenyl)-1,4-diazepane | -8.2 | Ionic bond with Asp155 (TM3); π-π stacking with Phe339 (TM6); Additional hydrophobic contact with Trp336 (TM6) |
This table contains illustrative data for educational purposes and does not represent actual experimental results.
This hypothetical data suggests that substitutions on the phenyl ring can modulate binding affinity. The unsubstituted phenyl analog (Compound 2) shows a weaker predicted affinity. The chloro-substituted analog (Compound 3) shows a slightly improved score, potentially due to favorable halogen bonding. The fluorine substitution in the parent compound (Compound 1) provides a good balance of properties, leading to a strong predicted interaction. Such in silico results would guide the synthesis of the most promising analogs for experimental testing.
Key Residues in the Hypothetical Binding Site
The design and optimization of ligands are heavily dependent on the characteristics of the amino acid residues that constitute the binding pocket.
| Residue | Location | Potential Role in Binding |
| Asp155 | TM3 | Forms a crucial ionic bond with the protonated amine of the ligand. |
| Val156 | TM3 | Contributes to a hydrophobic pocket surrounding the ligand. |
| Ser239 | TM5 | May act as a hydrogen bond donor or acceptor. |
| Trp336 | TM6 | Can form π-π stacking or hydrophobic interactions with the aromatic ring of the ligand. |
| Phe339 | TM6 | Engages in π-π stacking interactions with the ligand's phenyl group. |
| Phe340 | TM6 | Contributes to the aromatic/hydrophobic pocket. |
This table is based on known 5-HT2A receptor-ligand interactions and is for illustrative purposes.
By mapping these interactions, computational chemists can propose modifications to the ligand structure to enhance binding affinity and selectivity. For instance, exploring alternative substitutions on the phenyl ring or modifying the diazepane scaffold are common strategies derived from such analyses. The use of bioisosteric replacements, where one functional group is swapped for another with similar physicochemical properties, is a key technique in this optimization process. u-tokyo.ac.jpdrughunter.com
Preclinical Efficacy and Safety Assessments
Toxicity Profiling
Toxicity studies are fundamental to characterizing the safety of a new chemical entity. These assessments involve a range of in vitro and in vivo models to predict potential adverse effects in humans.
In Vitro Cytotoxicity in Non-Malignant Cells
It is important to note that cytotoxicity can be cell-line specific and that the absence of toxicity in cancer cells does not guarantee safety in non-malignant cells. Generally, in vitro cytotoxicity assays, such as the MTT or neutral red uptake assays, are employed to determine the concentration of a compound that causes a 50% reduction in cell viability (IC50). For example, a study on a novel fluorescent choline (B1196258) derivative, CFA, determined its IC50 values in various cancer and normal cell lines, showing it was toxic at much higher concentrations than needed for its detection in cancer cells. nih.gov Such data is crucial for establishing a therapeutic window.
A hypothetical data table for the in vitro cytotoxicity of a related compound is presented below:
| Cell Line | Type | Assay | IC50 (µM) |
| HEK-293 | Normal Human Embryonic Kidney | MTT | >100 |
| HDFs | Normal Human Dermal Fibroblasts | MTT | >100 |
| MCF-7 | Breast Cancer | MTT | 50 |
| HeLa | Cervical Cancer | MTT | 75 |
This table is illustrative and not based on actual data for 1-(4-Fluorophenyl)-1,4-diazepane.
Assessment of Catalepsy and Extrapyramidal Side Effects (EPS) Propensity
Antipsychotic medications, particularly those that act on dopamine (B1211576) receptors, can cause extrapyramidal side effects (EPS), which are movement disorders. figshare.comnih.govnih.govnih.govdntb.gov.ua These can include acute effects like dystonia (involuntary muscle contractions), akathisia (restlessness), and parkinsonism (tremor, rigidity), as well as chronic conditions like tardive dyskinesia (involuntary, repetitive body movements). nih.govnih.gov
In preclinical studies, catalepsy in rodents is a widely used model to predict the EPS liability of antipsychotic drugs. nih.govnih.gov This test measures the time an animal remains in an externally imposed, awkward posture. nih.gov While there are no specific reports on the cataleptogenic potential of this compound, research on other psychotropic agents provides a framework for such an assessment. For example, a study on 4-(4-substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones, which also contain a 4-fluorophenyl group, found that some compounds had potent neuroleptic activity with a reduced liability for extrapyramidal side effects compared to haloperidol (B65202). nih.gov
The propensity of a compound to induce catalepsy is often compared with its ability to antagonize amphetamine-induced hypermotility, which is a model for antipsychotic efficacy. A larger separation between the effective doses for these two effects suggests a lower risk of EPS at therapeutic doses. nih.gov
A hypothetical comparison of catalepsy and antipsychotic-like activity for a test compound is shown below:
| Compound | Catalepsy (ED50, mg/kg) | Amphetamine-Induced Hyperactivity Antagonism (ED50, mg/kg) | Therapeutic Index (Catalepsy ED50 / Antagonism ED50) |
| Haloperidol | 0.5 | 0.1 | 5 |
| Clozapine | >30 | 5 | >6 |
| Test Compound | 10 | 1 | 10 |
This table is illustrative and not based on actual data for this compound.
Acute Toxicity Studies (for related compounds)
Acute toxicity studies in animals are conducted to determine the effects of a single, high dose of a substance. These studies help to identify the target organs of toxicity and the median lethal dose (LD50). While specific acute toxicity data for this compound is limited, information on related compounds can offer some perspective. For instance, the acetate (B1210297) salt of this compound is classified as Acute Toxicity Category 3 for oral administration, indicating a potential for significant toxicity upon ingestion. nih.govsigmaaldrich.com
Studies on benzodiazepine (B76468) derivatives, which share the diazepine (B8756704) ring structure, suggest that acute overdosage with these compounds alone is generally not life-threatening, but the risk increases significantly when combined with other central nervous system depressants. researchgate.netnih.gov Furthermore, the toxicology of fluorinated compounds is an area of active research, as the presence of fluorine can influence a molecule's metabolic fate and potential for toxicity. researchgate.netnih.gov For example, some fluorinated compounds can be metabolized to toxic byproducts like fluoroacetic acid. nih.gov
Pharmacokinetic Profile Considerations
The pharmacokinetic profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its efficacy and safety.
Metabolic Stability in Liver Microsomes
The metabolic stability of a compound is its susceptibility to biotransformation, primarily by enzymes in the liver. dntb.gov.uaspringernature.com This is often assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s. researchgate.net A compound with high metabolic stability is cleared more slowly from the body, which can lead to a longer duration of action but also a higher potential for drug-drug interactions and toxicity if it accumulates.
Research on 1,4-diazepane compounds has shown that this class can suffer from low metabolic stability. nih.gov However, strategies have been developed to optimize their stability in liver microsomes. nih.gov For example, a study on a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which included homopiperazine (B121016) (1,4-diazepane) analogs, demonstrated that modifications to the chemical structure could significantly improve metabolic stability in rat liver microsomes. nih.govnih.gov The stability is typically reported as the half-life (t1/2) or the percentage of the compound remaining after a specific incubation time.
A hypothetical metabolic stability data table is presented below:
| Compound | Liver Microsome Species | Incubation Time (min) | % Remaining | Half-life (t1/2, min) |
| Verapamil (control) | Human | 30 | 25 | 15 |
| Imipramine (control) | Human | 30 | 40 | 25 |
| This compound | Human | 30 | 60 | 45 |
| Optimized Analog | Human | 30 | 85 | >60 |
This table is illustrative and not based on actual data for this compound.
In Vivo Biodistribution (e.g., using PET Imaging)
In vivo biodistribution studies determine how a compound is distributed throughout the body's tissues and organs over time. Positron Emission Tomography (PET) imaging is a powerful, non-invasive technique used for this purpose, often employing a radiolabeled version of the compound, such as one containing Fluorine-18 (¹⁸F). nih.govnih.govresearchgate.netnih.govosti.gov
While there are no specific PET biodistribution studies for this compound reported in the public literature, studies on other ¹⁸F-labeled compounds provide a general understanding of the methodology. For instance, a study of novel ¹⁸F-labeled 1,4-diazepane derivatives for orexin (B13118510) 1 receptor imaging showed that one of the compounds exhibited brain uptake in normal mice. figshare.com The biodistribution is typically quantified as the percentage of the injected dose per gram of tissue (%ID/g) in various organs at different time points. High uptake in the brain is desirable for centrally acting drugs, while high uptake in organs like the liver and kidneys may indicate primary routes of metabolism and excretion. researchgate.net
A hypothetical biodistribution data table for an ¹⁸F-labeled compound is shown below:
| Organ | %ID/g at 30 min | %ID/g at 60 min |
| Blood | 0.5 | 0.2 |
| Brain | 1.2 | 0.8 |
| Heart | 2.5 | 1.5 |
| Lungs | 1.8 | 1.0 |
| Liver | 15.0 | 10.0 |
| Kidneys | 20.0 | 12.0 |
| Muscle | 0.3 | 0.1 |
This table is illustrative and not based on actual data for this compound.
Advanced Research Methodologies and Future Directions
Development of Radiotracers for Imaging Studies (e.g., PET Tracer Development)
Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. The development of novel PET tracers is crucial for diagnosing diseases, monitoring treatment responses, and understanding drug pharmacokinetics. radiologykey.com Typically, a biologically active molecule is labeled with a positron-emitting isotope, such as fluorine-18. nih.gov
A thorough search of scientific databases indicates that 1-(4-Fluorophenyl)-1,4-diazepane has not been specifically developed or evaluated as a PET radiotracer. While research exists on the synthesis of fluorine-18 labeled ligands for PET imaging, including derivatives of other heterocyclic structures, no studies have reported the radiosynthesis and subsequent imaging evaluation of [¹⁸F]this compound. nih.govresearchgate.net The synthesis of fluorinated diazepane analogs for PET imaging is a potential area for future research, but currently, no data is available. nih.gov
Investigation of Synergistic Therapeutic Combinations (e.g., with Cisplatin)
Combining therapeutic agents is a cornerstone of modern oncology, often leading to enhanced efficacy and reduced drug resistance. Cisplatin is a widely used chemotherapy drug, and its combination with other compounds is an active area of research to improve patient outcomes. mdpi.comnih.gov The synergistic effects of various compounds with cisplatin have been extensively studied, aiming to lower toxicity and overcome resistance. mdpi.com
However, there is no published research investigating the potential synergistic effects of This compound in combination with cisplatin or any other chemotherapeutic agent. Studies on other diazepine (B8756704) derivatives have explored their anticancer activities, but specific data on combination therapies involving the fluorophenyl variant are absent from the current scientific literature. scirp.orgresearchgate.net
Exploration of Interactions with Emerging Resistant Mutations
Drug resistance is a major challenge in the treatment of cancer and infectious diseases. nih.govalliedacademies.org Understanding how novel compounds interact with resistant mutations is critical for the development of durable therapies. This involves studying the compound's mechanism of action and its effectiveness against cells that have developed resistance to existing drugs. semanticscholar.org
To date, no studies have been published that explore the interactions of This compound with emerging resistant mutations in any disease context. While the broader challenge of cancer drug resistance is well-documented, and the mechanisms of resistance to various drug classes are under investigation, the role of this specific diazepane derivative in overcoming or being affected by such resistance mechanisms has not been explored. semanticscholar.orgresearchgate.net
Potential for Clinical Translation and Drug Development
The path from a chemical compound to a clinically approved drug is a long and rigorous process involving extensive preclinical and clinical trials. This journey includes detailed pharmacological profiling, toxicology studies, and phased clinical trials to establish safety and efficacy in humans.
Currently, This compound is not documented in the literature as being in any stage of clinical translation or formal drug development. While the 1,4-diazepine scaffold is recognized for its therapeutic potential, and various derivatives have been synthesized and evaluated for biological activity, there is no evidence to suggest that this compound has progressed into preclinical development for any specific indication. nih.govnih.govnih.gov General reviews on the biological significance of 1,4-diazepines highlight their potential, but specific data on the clinical trajectory of this particular compound is unavailable. semanticscholar.orgnih.gov The compound is commercially available for research purposes, but its pharmacological and therapeutic potential remains to be investigated. scbt.combldpharm.com
Conclusion
Summary of Key Research Findings
Research into 1,4-diazepane and its derivatives, including those with a fluorophenyl substitution, has unveiled a scaffold of significant interest in medicinal chemistry. The 1,4-diazepane ring system is often referred to as a "privileged structure" due to the wide array of biological activities exhibited by its derivatives. jocpr.com
A primary area of investigation has been in the field of neurodegenerative diseases. Specifically, certain 1,4-diazepane derivatives have been synthesized and evaluated as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca Studies have shown that some of these compounds can moderately to significantly inhibit the aggregation of both Aβ40 and Aβ42 isoforms. uwaterloo.ca Furthermore, lead compounds from these studies have demonstrated neuroprotective effects in cell-based assays and have shown potential to cross the blood-brain barrier. uwaterloo.ca Some derivatives also exhibit antioxidant properties, which can help in scavenging reactive oxygen species. uwaterloo.canih.gov
Another significant avenue of research has been the development of 1,4-diazepane-based ligands for sigma receptors (σR). nih.govnih.gov The homologation of a piperazine (B1678402) ring to a 1,4-diazepane ring has been shown to improve both the affinity for the σ1 receptor and the selectivity over the σ2 receptor. nih.gov Certain benzofuran (B130515) and quinoline (B57606) substituted diazepane derivatives have demonstrated high affinity for the σ1 receptor, with low cytotoxicity, making them promising candidates for further investigation as potential therapeutic agents for neurological disorders. nih.gov
The versatility of the 1,4-diazepane scaffold is further highlighted by its use in developing antagonists for the human double minute 2 (HDM2) protein. nih.gov By mimicking a key peptide interaction, these derivatives show potential in cancer therapy by disrupting the HDM2-p53 interaction. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences, and various synthetic methodologies have been explored to improve efficiency and yield. nih.govmdpi.com
The key findings from various research endeavors are summarized in the table below.
| Research Area | Key Findings |
| Alzheimer's Disease | Derivatives have shown inhibition of Aβ40 and Aβ42 aggregation. uwaterloo.ca Lead compounds exhibited neuroprotective potential and blood-brain barrier permeability. uwaterloo.ca |
| Sigma Receptor Ligands | 1,4-diazepane scaffold improves σ1 receptor affinity and selectivity. nih.gov Benzofuran-substituted derivatives show high σ1R affinity and low cytotoxicity. nih.gov |
| Anticancer Research | 1,4-diazepine-2,5-diones have been designed as HDM2 antagonists to disrupt the HDM2-p53 interaction. nih.gov |
| Synthetic Chemistry | Various methods have been developed for the efficient synthesis of substituted 1,4-diazepines, including the use of heteropolyacid catalysts. nih.gov |
Future Perspectives in 1-(4-Fluorophenyl)-1,4-diazepane Research
The existing body of research on this compound and its analogs provides a solid foundation for future investigations. A primary direction for future work will be the optimization of lead compounds that have already shown promise. This will involve systematic structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties. For instance, in the context of Alzheimer's disease, efforts will likely focus on improving the inhibitory activity against Aβ aggregation while maintaining or enhancing neuroprotective effects. uwaterloo.ca
Further exploration of the therapeutic potential of this class of compounds is also warranted. Given that the 1,4-diazepane scaffold is considered a "privileged structure," it is plausible that its derivatives could be active against a broader range of biological targets than currently identified. jocpr.com High-throughput screening of existing and novel this compound libraries against various receptors, enzymes, and ion channels could uncover new therapeutic applications.
There is also a need for more in-depth mechanistic studies to understand how these compounds exert their biological effects at a molecular level. For example, while some derivatives are known to inhibit Aβ aggregation, the precise binding interactions and the conformational changes they induce in the Aβ peptide are not fully elucidated. uwaterloo.ca Computational modeling and advanced biophysical techniques could provide valuable insights in this regard.
Finally, the development of more efficient, cost-effective, and stereoselective synthetic routes will continue to be an important area of research. The ability to readily synthesize a diverse range of analogs is crucial for comprehensive SAR studies and the ultimate translation of a lead compound into a clinical candidate. nih.govmdpi.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
